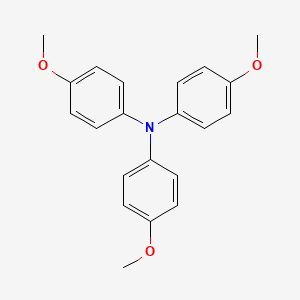

Tris(4-methoxyphenyl)amine

Descripción

BenchChem offers high-quality Tris(4-methoxyphenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-methoxyphenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432047 | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-56-1 | |

| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tris(4-methoxyphenyl)amine synthesis from triphenylamine

An In-depth Technical Guide to the Synthesis of Tris(4-methoxyphenyl)amine

Abstract

Tris(4-methoxyphenyl)amine is a paramount example of a star-shaped, electron-rich triarylamine, a class of molecules central to the advancement of organic electronics. Its propeller-like structure and exceptional hole-transporting capabilities have made it a critical component in organic light-emitting diodes (OLEDs), xerographic photoreceptors, and emerging photovoltaic technologies.[1][2] This guide provides a comprehensive exploration of the synthetic methodologies for preparing tris(4-methoxyphenyl)amine, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations essential for successful, high-purity synthesis. While a direct, one-step functionalization of a triphenylamine core is conceptually appealing, it is fraught with practical challenges related to selectivity and yield. Therefore, this document focuses on the industry-standard and academically validated approaches: convergent synthesis via C-N cross-coupling reactions, specifically the Ullmann Condensation and the Buchwald-Hartwig Amination. For each method, we will dissect the reaction mechanism, provide a detailed, field-tested protocol, and discuss the causality behind the choice of reagents and conditions, empowering researchers to not only replicate but also adapt these procedures for novel derivatives.

Strategic Analysis: Devising a Synthetic Route

The direct synthesis of tris(4-methoxyphenyl)amine from triphenylamine via electrophilic aromatic substitution (e.g., nitration-reduction-diazotization-hydroxylation-methylation) is not a viable industrial or laboratory strategy. Such a multi-step process on the core would suffer from poor regioselectivity, leading to a complex mixture of ortho- and para-substituted isomers and varying degrees of substitution, culminating in a prohibitively difficult purification process and low overall yield.

A more robust and logical approach involves the construction of the target molecule from carefully selected precursors, forming the final C-N bonds in the key step. This convergent strategy is dominated by two powerful cross-coupling methodologies:

-

Ullmann Condensation: This classic copper-catalyzed reaction couples an amine with an aryl halide. While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using ligands have dramatically improved the reaction's efficiency and broadened its applicability.[3][4][5]

-

Buchwald-Hartwig Amination: A palladium-catalyzed C-N coupling reaction that has revolutionized arylamine synthesis.[6][7] It is renowned for its milder reaction conditions, exceptional functional group tolerance, and generally higher yields compared to the classic Ullmann reaction.[6][8]

This guide will detail both methodologies, as the choice between them can depend on factors such as catalyst cost, substrate availability, and desired scale.

Methodology I: The Ligand-Accelerated Ullmann Condensation

The Ullmann condensation is a stalwart of C-N bond formation. The key innovation that transformed this reaction into a highly efficient process is the introduction of chelating ligands, such as 1,10-phenanthroline. These ligands coordinate to the copper center, increasing its solubility and catalytic activity, which in turn allows for significantly lower reaction temperatures (a reduction of 50-100 °C) and cleaner, faster conversions.[3]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a copper(I) species. The ligand accelerates the key steps of oxidative addition of the aryl halide to the copper center and the subsequent reductive elimination that forms the desired C-N bond.

Caption: Catalytic cycle for the Ligand-Accelerated Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis

This protocol describes the coupling of di(4-methoxyphenyl)amine with 4-iodoanisole. The choice of an aryl iodide is strategic, as it is more reactive than the corresponding bromide or chloride under these conditions.[2]

Table 1: Reagent List for Ullmann Synthesis

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Di(4-methoxyphenyl)amine | 1.0 | 229.28 | 2.29 g | Amine Nucleophile |

| 4-Iodoanisole | 1.1 | 234.04 | 2.57 g | Aryl Halide |

| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 190 mg | Catalyst |

| 1,10-Phenanthroline | 0.1 | 180.21 | 180 mg | Ligand |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g | Base |

| 1,2-Dichlorobenzene | - | 147.00 | 20 mL | Solvent |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add di(4-methoxyphenyl)amine (2.29 g), 4-iodoanisole (2.57 g), and finely powdered anhydrous potassium carbonate (2.76 g).

-

Catalyst Addition: Add copper(I) iodide (190 mg) and 1,10-phenanthroline (180 mg).

-

Solvent and Degassing: Add 1,2-dichlorobenzene (20 mL). Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture to 160-170 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Dilute with 50 mL of toluene and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.

-

Purification: Transfer the filtrate to a separatory funnel and wash with 1N HCl (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.

Methodology II: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more contemporary and often more efficient alternative, operating under milder conditions. The efficacy of this reaction hinges on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[9]

Mechanistic Rationale

The generally accepted mechanism involves a Pd(0) catalyst. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The amine then coordinates to the palladium center, and after deprotonation by the base, the resulting amide complex undergoes reductive elimination to furnish the triarylamine product and regenerate the Pd(0) catalyst.[6][7]

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol uses 4-bromoanisole, which is often more cost-effective than the iodo-analogue, showcasing the reaction's utility with less reactive aryl halides. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation step.[10]

Table 2: Reagent List for Buchwald-Hartwig Synthesis

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| Di(4-methoxyphenyl)amine | 1.0 | 229.28 | 2.29 g | Amine Nucleophile |

| 4-Bromoanisole | 1.2 | 187.04 | 2.24 g | Aryl Halide |

| Pd₂(dba)₃ | 0.01 | 915.72 | 92 mg | Palladium Pre-catalyst |

| XPhos | 0.04 | 476.61 | 191 mg | Ligand |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 1.35 g | Base |

| Toluene (anhydrous) | - | 92.14 | 25 mL | Solvent |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (92 mg), XPhos (191 mg), and sodium tert-butoxide (1.35 g).

-

Reagent Addition: Add di(4-methoxyphenyl)amine (2.29 g).

-

Solvent and Substrate Addition: Add anhydrous toluene (25 mL) followed by 4-bromoanisole (2.24 g) via syringe.

-

Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C. The reaction is typically complete in 4-8 hours. Monitor progress by TLC or GC-MS.

-

Work-up and Isolation: Cool the reaction to room temperature. Dilute with diethyl ether (50 mL) and filter through a plug of silica gel, washing the plug with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a mixture of dichloromethane and methanol to afford pure tris(4-methoxyphenyl)amine.

Product Characterization and Validation

Independent of the synthetic route, rigorous characterization is required to confirm the identity and purity of the final product. The data below serves as a benchmark for a successfully synthesized sample.

Table 3: Characterization Data for Tris(4-methoxyphenyl)amine

| Analysis Technique | Expected Result |

| Appearance | Off-white to pale yellow crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.99 (d, J=8.8 Hz, 6H), 6.81 (d, J=8.8 Hz, 6H), 3.78 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.0, 141.5, 126.2, 114.5, 55.4. |

| Mass Spec (EI) | m/z 335.15 (M⁺), corresponding to C₂₁H₂₁NO₃.[11] |

| Melting Point | 94-96 °C |

Conclusion

The synthesis of tris(4-methoxyphenyl)amine is most effectively and reliably achieved through convergent C-N cross-coupling strategies rather than by direct functionalization of triphenylamine. Both the ligand-accelerated Ullmann Condensation and the Buchwald-Hartwig Amination represent powerful, high-yielding methods to this end. The Buchwald-Hartwig reaction is often preferred for its milder conditions and broader substrate scope, while modern Ullmann protocols provide a robust, palladium-free alternative. The detailed, validated protocols provided herein offer researchers a solid foundation for producing high-purity tris(4-methoxyphenyl)amine, a crucial building block for the next generation of organic electronic materials.

References

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

-

AMiner. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines: Revisiting a Misunderstood Transformation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

Sources

- 1. resource.aminer.org [resource.aminer.org]

- 2. scispace.com [scispace.com]

- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Purification of Tris(4-methoxyphenyl)amine by Vacuum Sublimation

Introduction: The Imperative for Purity in Advanced Materials

Tris(4-methoxyphenyl)amine, a star-shaped organic molecule, is a cornerstone material in the field of organic electronics. Its electron-rich triphenylamine core and methoxy functional groups bestow upon it excellent hole-transporting properties. This makes it a critical component in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, where it facilitates the efficient movement of positive charge carriers.[1][2][3][4] The performance, efficiency, and operational lifetime of these sophisticated devices are inextricably linked to the purity of the constituent materials. Even trace impurities can act as charge traps or quenching sites, severely degrading device performance and reliability. Therefore, achieving electronic-grade purity (>99.9%) is not merely an objective but a fundamental requirement. This guide provides a comprehensive, field-proven methodology for the purification of Tris(4-methoxyphenyl)amine using vacuum sublimation, a technique uniquely suited for producing the ultra-high-purity materials demanded by the electronics industry.

The Physicochemical Rationale: Why Sublimation?

Sublimation is a phase transition in which a substance passes directly from the solid to the gas phase without becoming a liquid.[5] For purification, this process is conducted under high vacuum, which significantly lowers the temperature required for sublimation.[6] The gaseous material then re-condenses as a solid on a cooled surface, forming highly pure crystals.

This technique is particularly advantageous for materials like Tris(4-methoxyphenyl)amine for several key reasons:

-

Superior Purity : Sublimation is exceptionally effective at removing non-volatile and inorganic impurities (e.g., residual catalysts, salts) which are left behind in the heating zone. It can also separate the target compound from organic impurities with significantly different vapor pressures.

-

Solvent-Free Process : Unlike recrystallization or column chromatography, sublimation is a dry process. This eliminates the risk of introducing solvent-based impurities, which are notoriously difficult to remove and detrimental to electronic device performance.

-

Thermal Stability : Triphenylamine derivatives designed for electronic applications generally possess high thermal stability, a prerequisite for withstanding the temperatures required for sublimation without decomposition.[7][8]

The success of the purification hinges on precise control over two key parameters: temperature and pressure . A stable high vacuum is essential to lower the sublimation temperature below the compound's decomposition point, while a carefully controlled temperature gradient within the apparatus allows for the spatial separation of the desired product from any volatile impurities.[9]

Pre-Sublimation Analysis: A Self-Validating Protocol

Before commencing the purification, a thorough characterization of the crude Tris(4-methoxyphenyl)amine is critical. This step establishes a baseline for purity and informs the optimal sublimation parameters.

Potential Impurities : The synthesis of Tris(4-methoxyphenyl)amine can introduce several types of impurities, including:

-

Unreacted Starting Materials : Such as p-anisidine or related precursors.

-

Partially Substituted Intermediates : Molecules where only one or two of the phenyl rings have been functionalized.

-

Inorganic Salts : From bases or catalysts used during synthesis.

-

Solvents : Residual solvents from the reaction or initial workup.

Recommended Characterization :

-

Thermogravimetric Analysis (TGA) : This is the most critical pre-analysis. TGA determines the thermal stability of the compound and identifies the onset temperature of decomposition.[10] The sublimation temperature must be set safely below this decomposition temperature to prevent degradation of the material.

-

Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point of the crude material. The sublimation temperature is typically set at or slightly below the melting point.

-

Purity Analysis (HPLC/NMR) : High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to quantify the initial purity and identify the major organic impurities.

Experimental Apparatus for Vacuum Sublimation

A standard laboratory vacuum sublimation apparatus is required. The setup consists of an outer sublimation tube where the crude material is heated, and an inner cold finger or condenser that is cooled, typically with circulating water or air. The entire system is connected to a high-vacuum pump.

Caption: Step-by-step workflow for the vacuum sublimation process.

-

Preparation : Ensure all glassware is meticulously clean and dry. Any moisture or contaminants can interfere with the process. Weigh the crude Tris(4-methoxyphenyl)amine and place it in the bottom of the sublimation tube.

-

Assembly : Carefully insert the cold finger into the outer tube. If using ground glass joints, apply a minimal amount of high-vacuum grease. For O-ring systems, ensure the seal is clean and properly seated. [11]Secure the assembly with appropriate clamps.

-

Evacuation : Connect the apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen). Crucially, begin evacuating the system before starting the coolant flow to the cold finger. This prevents atmospheric moisture from condensing on the cold surface. [11]Allow the system to pump down to the target pressure (< 1 x 10⁻⁵ mbar).

-

Cooling : Once a stable high vacuum is achieved, begin the flow of coolant through the cold finger.

-

Heating : Place a heating mantle around the bottom of the sublimation tube. Begin heating gradually towards the target sublimation temperature (e.g., 260 °C). A slow, controlled temperature ramp is essential to prevent bumping of the material and to establish a stable sublimation rate.

-

Monitoring : As the temperature rises, the crude material will begin to sublime and deposit as a crystalline solid on the surface of the cold finger. Monitor the process visually. The rate of sublimation can be controlled by adjusting the temperature.

-

Completion and Cooldown : Continue the process until a sufficient amount of material has collected on the cold finger, or until the crude material is depleted. Once complete, turn off the heating mantle and allow the entire apparatus to cool to room temperature while still under vacuum. This is critical to prevent air from rushing in and dislodging the purified crystals.

-

Venting and Collection : Once cooled, slowly and carefully vent the system with an inert gas, such as nitrogen. Disassemble the apparatus. The purified Tris(4-methoxyphenyl)amine can now be carefully scraped from the cold finger onto a clean, tared watch glass for weighing and subsequent analysis.

Post-Purification Validation and Troubleshooting

The success of the purification must be validated analytically.

-

Purity Assessment : Re-run HPLC or NMR analysis to confirm the removal of impurities and quantify the final purity.

-

Melting Point : Determine the melting point of the sublimed material. A sharp melting point at a higher temperature than the crude material is a strong indicator of increased purity.

-

Appearance : The sublimed product should be a fine, crystalline solid. Any discoloration may indicate thermal decomposition.

| Problem | Potential Cause | Solution |

| Low Yield | Sublimation temperature too low. | Gradually increase the temperature, ensuring it remains below the decomposition point. |

| Vacuum is not sufficient. | Check for leaks in the system; ensure the vacuum pump is operating correctly. | |

| Material Decomposition | Sublimation temperature too high. | Reduce the temperature. Confirm the decomposition point with TGA. |

| Product is Colored | Thermal decomposition or co-sublimation of a colored impurity. | Lower the sublimation temperature. Consider a second sublimation run if purity is insufficient. |

Safety Precautions

-

Chemical Handling : Tris(4-methoxyphenyl)amine is harmful if swallowed and can cause skin and eye irritation. [12]Always handle the material in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

High Vacuum : Systems under high vacuum can implode. Use appropriate glassware designed for vacuum work and consider using a blast shield.

-

High Temperatures : Use caution when working with the heating mantle. Ensure all electrical connections are secure.

-

Cryogenics : If using a liquid nitrogen trap, handle the cryogen with appropriate thermal gloves and face protection.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁NO₃ | [13] |

| Molecular Weight | 335.40 g/mol | [13] |

| Appearance | Solid | |

| Storage Conditions | Room temperature, sealed in dry conditions, protect from light. | [12][13] |

| GHS Hazard Statements | H302, H315, H319, H335 | [12] |

Conclusion

Vacuum sublimation is an indispensable technique for achieving the electronic-grade purity required for high-performance applications of Tris(4-methoxyphenyl)amine. By carefully controlling the operational parameters of temperature and pressure, informed by a thorough pre-analysis of the crude material, researchers can effectively remove critical impurities that would otherwise compromise device function. The self-validating protocol described in this guide, which emphasizes understanding the causality behind each step, provides a reliable pathway to producing the high-quality materials necessary for advancing the field of organic electronics.

References

-

Mallegol, T., Gmouh, S., Meziane, M. A. A., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774. [Link]

-

Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. Retrieved January 18, 2026, from [Link]

- Chen, C. H., et al. (2008). Apparatus and process for vacuum sublimation. U.S.

-

Wu, F.-I., et al. (2011). A Fully Diarylmethylene-Bridged Triphenylamine Derivative as Novel Host for Highly Efficient Green Phosphorescent OLEDs. Organic Letters, 13(15), 4096–4099. [Link]

-

Belov, A. S., et al. (2018). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Russian Chemical Bulletin, 67(8), 1461–1468. [Link]

-

Frankel, H. E. (1966). Effects of vacuum on materials. NASA Technical Reports Server. [Link]

-

Sharma, R., et al. (2020). Triphenylamine-imidazole-based luminophores for deep-blue organic light-emitting diodes: experimental and theoretical investigations. New Journal of Chemistry, 44(23), 9687-9697. [Link]

-

Shaw, M. (2023). Vacuum Thermal Sublimation for Metal Production from Lunar Regolith. Swinburne University of Technology. [Link]

- Reddy, M. P., et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Kajjam, A. B., et al. (2018). Triphenylamine based yellowish-orange emitting organic dyes (Donor – π – Acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. Physical Chemistry Chemical Physics, 20(6), 4490-4501. [Link]

-

Kukhta, I. V., et al. (2019). Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. The Journal of Physical Chemistry A, 123(17), 3850–3862. [Link]

-

Jaffe, L. D., & Rittenhouse, J. B. (1962). Behavior of materials in space environments. DTIC. [Link]

-

Kajjam, A. B., et al. (2018). Triphenylamine based yellowish-orange light emitting organic dyes (donor-π-acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study. PubMed. [Link]

-

LibreTexts Chemistry. (2022). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]

-

Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. [Link]

-

Fernández, M. A., et al. (2013). Synthesis and Electronic Properties of Tris(4-Formylbiphenyl-4-Yl) Amine as a Building Block for Covalent Organic Frameworks and for Optoelectronic Devices. ResearchGate. [Link]

-

Al-Hamidi, H., et al. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology, 12(4), 1636-1642. [Link]

Sources

- 1. Triphenylamine-imidazole-based luminophores for deep-blue organic light-emitting diodes: experimental and theoretical investigations - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00007H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triphenylamine based yellowish-orange light emitting organic dyes (donor-π-acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20080044327A1 - Apparatus and process for vacuum sublimation - Google Patents [patents.google.com]

- 10. impactfactor.org [impactfactor.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13050-56-1|Tris(4-methoxyphenyl)amine|BLD Pharm [bldpharm.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Tris(4-methoxyphenyl)amine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of Tris(4-methoxyphenyl)amine, a key intermediate in materials science and organic electronics. Tailored for researchers and drug development professionals, this document delves into the principles, experimental protocols, and detailed interpretation of both ¹H and ¹³C NMR spectra, ensuring a thorough characterization of the molecule.

Introduction: The Significance of NMR in Characterizing Tris(4-methoxyphenyl)amine

Tris(4-methoxyphenyl)amine is a star-shaped molecule known for its hole-transporting properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other electronic materials.[1][2] Its precise structure, purity, and electronic environment are critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for confirming the molecular structure and assessing the purity of this compound. By probing the magnetic environments of the ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides a detailed fingerprint of the molecule.

Molecular Structure and Symmetry Considerations

Understanding the inherent symmetry of Tris(4-methoxyphenyl)amine is the first step to predicting and interpreting its NMR spectra. The molecule possesses a C₃ rotational symmetry axis centered on the nitrogen atom. This symmetry renders the three methoxy-substituted phenyl rings chemically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying spectral analysis.

-

Proton Environments: Due to the C₃ symmetry, there are only three distinct types of protons: the methoxy protons (-OCH₃) and two types of aromatic protons on the phenyl ring.

-

Carbon Environments: Similarly, there are only four unique carbon environments in the aromatic region, plus the methoxy carbon.

This inherent equivalence is a key feature that a successful NMR analysis must confirm.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate three distinct signals:

-

A singlet for the nine equivalent methoxy protons (-OCH₃).

-

A doublet for the six aromatic protons ortho to the nitrogen atom.

-

A doublet for the six aromatic protons meta to the nitrogen atom.

The ortho and meta protons will appear as an AA'BB' system, which often simplifies to two distinct doublets due to the para-substitution pattern.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol is essential for acquiring high-quality, reproducible data.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Tris(4-methoxyphenyl)amine and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[3][4] CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.[5] This removes any particulate matter.[6]

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ 0.00 ppm).[3][6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's field is locked onto the deuterium signal of the solvent.

-

Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Acquisition Time (AQ): ~4 seconds.[7]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, sufficient for good signal-to-noise (S/N) for a sample of this concentration.

-

Pulse Angle: 30-45 degrees to balance signal intensity and ensure proper relaxation between pulses.[7]

-

Data Interpretation and Representative Data

The resulting spectrum should be processed with Fourier transformation, phasing, and baseline correction.

Table 1: ¹H NMR Data for Tris(4-methoxyphenyl)amine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.98 | Doublet (d) | 6H | Aromatic H (ortho to N) |

| ~6.80 | Doublet (d) | 6H | Aromatic H (meta to N) |

| ~3.77 | Singlet (s) | 9H | Methoxy protons (-OCH₃) |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[8][9]

The spectrum clearly shows two doublets in the aromatic region (approximately δ 6.8-7.0 ppm) and a sharp singlet for the methoxy groups (~δ 3.8 ppm). The integration values (6H, 6H, and 9H) are in perfect agreement with the molecular structure, confirming the C₃ symmetry.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, these experiments are less sensitive and require more acquisition time than ¹H NMR.[10]

Predicted ¹³C NMR Spectrum

Given the molecular symmetry, five distinct signals are expected:

-

One signal for the methoxy carbon.

-

Four signals for the aromatic carbons: the carbon bonded to nitrogen (ipso-C), the carbon bonded to the methoxy group, and the two distinct protonated aromatic carbons.

Experimental Protocol: ¹³C NMR Acquisition

Methodology:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[3] The sample prepared for ¹H NMR can be used, but more scans will be necessary.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters (Example for a 101 MHz spectrometer):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).[10][11]

-

Acquisition Time (AQ): ~1.0 second.[11]

-

Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter; a sufficient delay is needed for quaternary carbons, which have longer relaxation times.[7][11]

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. The acquisition may take from a few minutes to over an hour.[11]

-

Data Interpretation and Representative Data

Table 2: ¹³C NMR Data for Tris(4-methoxyphenyl)amine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155.8 | Aromatic C (para to N, bonded to -OCH₃) |

| ~141.5 | Aromatic C (ipso, bonded to N) |

| ~126.1 | Aromatic CH (ortho to N) |

| ~114.5 | Aromatic CH (meta to N) |

| ~55.4 | Methoxy C (-OCH₃) |

Note: The CDCl₃ solvent peak appears at δ 77.16 ppm.[12]

The ¹³C spectrum confirms the presence of five unique carbon environments. The chemical shifts are consistent with an electron-rich aromatic system, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield.

Workflow and Structural Confirmation

The combined analysis of ¹H and ¹³C NMR provides a powerful method for unambiguous structural confirmation. The workflow ensures scientific rigor from sample preparation to final analysis.

Caption: Standard workflow for NMR analysis.

The logical flow from sample preparation to data acquisition and final analysis ensures that the identity and purity of Tris(4-methoxyphenyl)amine are rigorously confirmed. The number of signals, their chemical shifts, multiplicities, and integrations must all align with the expected structure. Any extraneous peaks would indicate the presence of impurities or degradation products, prompting further investigation.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis of Tris(4-methoxyphenyl)amine is straightforward yet powerful, thanks to the molecule's high degree of symmetry. By following meticulous experimental protocols and applying a systematic approach to spectral interpretation, researchers can confidently verify the structure and assess the purity of this important material. The data presented in this guide serve as a benchmark for the characterization of Tris(4-methoxyphenyl)amine, underpinning the quality control essential for its application in advanced electronic devices.

References

-

University of Rochester, Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Rashkin, M. J., & Waters, M. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

Hughes, D. L. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2018). Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained. [Link]

-

Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett. [Link]

-

Czech Academy of Sciences. 13C NMR (carbon nuclear magnetic resonance). [Link]

-

Donohoe, T. J., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

Williamson, R. T., et al. (2010). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry. [Link]

-

Malik, R. K., et al. (2017). Synthesis and Characterization of tris-( 4-Phenoxyphenyl ) amine by Conventional Method. Semantic Scholar. [Link]

-

Malik, R. K., et al. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. 13050-56-1|Tris(4-methoxyphenyl)amine|BLD Pharm [bldpharm.com]

- 2. 13050-56-1 | Tris(4-methoxyphenyl)amine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. organomation.com [organomation.com]

- 7. books.rsc.org [books.rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. rsc.org [rsc.org]

Tris(4-methoxyphenyl)amine electrochemical properties cyclic voltammetry

An In-Depth Technical Guide to the Electrochemical Properties of Tris(4-methoxyphenyl)amine via Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical characteristics of tris(4-methoxyphenyl)amine, with a specific focus on analysis through cyclic voltammetry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, organic electronics, and drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Tris(4-methoxyphenyl)amine in Modern Research

Tris(4-methoxyphenyl)amine, a star-shaped organic molecule, has garnered considerable attention within the scientific community. Its unique propeller-like, three-dimensional structure, coupled with the electron-donating nature of the methoxy groups, imparts favorable electronic properties.[1] These characteristics make it a prime candidate for a variety of applications, most notably as a hole-transporting material in organic light-emitting diodes (OLEDs) and other organic electronic devices.[2] The efficiency of charge transport in these applications is intrinsically linked to the molecule's ability to undergo stable and reversible redox reactions. Cyclic voltammetry stands out as a powerful and accessible technique to probe these fundamental electrochemical behaviors.

Fundamental Principles of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time. After reaching a set potential, the ramp is inverted. This cycle can be repeated multiple times. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes of the analyte in solution.[3]

A standard cyclic voltammetry setup employs a three-electrode system:

-

Working Electrode: An inert electrode (commonly glassy carbon or platinum) where the redox reaction of interest occurs.

-

Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or a quasi-reference electrode).

-

Counter (or Auxiliary) Electrode: Completes the electrical circuit by passing a current equal and opposite to that of the working electrode, without influencing the reactions at the working electrode.

The Electrochemical Behavior of Triarylamines

Triarylamines, as a class of compounds, are characterized by their ability to undergo facile oxidation. The central nitrogen atom, with its lone pair of electrons, is readily oxidized to form a radical cation.[4] The stability of this radical cation is crucial for many applications and is influenced by the nature of the substituents on the aromatic rings. Electron-donating groups, such as the methoxy groups in tris(4-methoxyphenyl)amine, increase the electron density at the nitrogen center, thereby lowering the oxidation potential and often enhancing the stability of the resulting radical cation.[4]

The electrochemical oxidation of a triarylamine (TTA) can be represented by the following reversible reaction:

TTA ⇌ [TTA]•+ + e-

This one-electron oxidation is the primary process observed in the cyclic voltammetry of tris(4-methoxyphenyl)amine.

Experimental Protocol for Cyclic Voltammetry of Tris(4-methoxyphenyl)amine

This section provides a detailed, field-proven methodology for obtaining a high-quality cyclic voltammogram of tris(4-methoxyphenyl)amine.

1. Preparation of the Electrolyte Solution:

-

Solvent Selection: Acetonitrile (CH₃CN) is a common and suitable solvent for the cyclic voltammetry of organic compounds due to its wide potential window and ability to dissolve a range of analytes and supporting electrolytes. Dichloromethane (CH₂Cl₂) is also a viable option.

-

Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution.[4] A common choice is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄).

-

Procedure:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Ensure all glassware is scrupulously clean and dry to avoid contamination.

-

2. Analyte Solution Preparation:

-

Prepare a 1-5 mM solution of tris(4-methoxyphenyl)amine in the previously prepared electrolyte solution. Gentle warming or sonication can aid in dissolution.

3. Electrochemical Cell Assembly:

-

Assemble the three-electrode cell. A glassy carbon electrode is recommended as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode.

-

Polish the working electrode with alumina slurry on a polishing pad before each experiment to ensure a clean and reproducible surface.

4. Deoxygenation:

-

It is critical to remove dissolved oxygen from the analyte solution as it can be electrochemically active and interfere with the measurement.

-

Bubble an inert gas, such as argon or nitrogen, through the solution for at least 10-15 minutes prior to the experiment. Maintain a blanket of the inert gas over the solution during the measurement.

5. Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the tris(4-methoxyphenyl)amine (e.g., +1.2 V) and then back to the initial potential.

-

Set the scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer.

-

Record the cyclic voltammogram.

6. Internal Referencing (Optional but Recommended):

-

After recording the voltammogram of the analyte, add a small amount of an internal reference standard, such as ferrocene, to the solution.

-

Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple. The half-wave potential (E₁/₂) of this couple is a well-established standard and can be used to accurately report the oxidation potential of the analyte, minimizing variations between different reference electrodes.[5]

Analysis and Interpretation of the Cyclic Voltammogram

A typical cyclic voltammogram of tris(4-methoxyphenyl)amine will exhibit a well-defined oxidation peak (Eₚₐ) on the forward scan and a corresponding reduction peak (Eₚ꜀) on the reverse scan.

Key Parameters to Analyze:

-

Peak Potentials (Eₚₐ and Eₚ꜀): The potentials at which the anodic and cathodic peak currents occur.

-

Half-Wave Potential (E₁/₂): The average of the anodic and cathodic peak potentials (E₁/₂ = (Eₚₐ + Eₚ꜀) / 2). This value is a good approximation of the standard redox potential of the couple.

-

Peak Separation (ΔEₚ): The difference between the anodic and cathodic peak potentials (ΔEₚ = Eₚₐ - Eₚ꜀). For a reversible one-electron process, the theoretical value of ΔEₚ is approximately 59 mV at room temperature. A larger peak separation suggests quasi-reversible or irreversible electron transfer kinetics.

-

Peak Current Ratio (iₚₐ / iₚ꜀): The ratio of the anodic peak current to the cathodic peak current. For a stable, reversible couple, this ratio should be close to unity. A ratio significantly different from one can indicate that the oxidized species is unstable and undergoes a follow-up chemical reaction.

Based on studies of analogous compounds like tris(4-bromophenyl)amine, which exhibits a reversible oxidation at approximately +1.0 V vs. SCE, the oxidation of tris(4-methoxyphenyl)amine is expected to occur at a lower potential due to the electron-donating effect of the methoxy groups.[6] The first oxidation potential is anticipated to be in the range of +0.5 to +0.8 V vs. a standard reference electrode.

Quantitative Data Summary

While specific experimental data for tris(4-methoxyphenyl)amine can vary slightly based on experimental conditions, the following table provides expected values based on the electrochemical behavior of similar triarylamine compounds.

| Parameter | Symbol | Expected Value | Significance |

| First Oxidation Potential | E₁/₂ | ~ +0.6 V vs. Ag/AgCl | Energy required to remove an electron (related to HOMO level) |

| Peak Separation | ΔEₚ | 60 - 80 mV | Indicates quasi-reversible to reversible electron transfer |

| Peak Current Ratio | iₚₐ / iₚ꜀ | ~ 1 | Suggests a stable radical cation |

Electrochemical Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for cyclic voltammetry and the electrochemical process occurring at the electrode surface.

Caption: Experimental workflow for cyclic voltammetry analysis.

Caption: Reversible one-electron oxidation of tris(4-methoxyphenyl)amine.

Determining HOMO Energy Level from Cyclic Voltammetry

The Highest Occupied Molecular Orbital (HOMO) energy level is a critical parameter for assessing the suitability of a material for applications in organic electronics. Cyclic voltammetry provides a straightforward method for estimating the HOMO energy level. The onset potential of the first oxidation peak (E_onset) is used in the following empirical equation:[5][7][8]

E_HOMO (eV) = - [E_onset (vs. Fc/Fc⁺) + 4.8]

Where E_onset is the onset potential of the first oxidation wave referenced to the ferrocene/ferrocenium couple, and 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level.[5]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electrochemical properties of tris(4-methoxyphenyl)amine as investigated by cyclic voltammetry. The key takeaway is the facile and reversible one-electron oxidation to form a stable radical cation, a property that underpins its utility in various applications. The methodologies and analysis techniques detailed herein provide a robust framework for researchers to characterize this and similar organic electronic materials.

Future research in this area may focus on the electrochemical behavior of novel derivatives of tris(4-methoxyphenyl)amine, exploring the effects of different substituent groups on the redox properties and stability. Furthermore, spectroelectrochemical techniques can be employed to gain deeper insights into the electronic structure of the radical cation and any potential follow-up reactions.

References

-

Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries. (2023). PubMed. Retrieved from [Link]

-

Synthesis and Electrochemical Properties of Organic Hole Transport Materials. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids. (2008). ResearchGate. Retrieved from [Link]

-

The Class II/III Transition in Triarylamine Redox Systems. (2004). Journal of the American Chemical Society. Retrieved from [Link]

-

CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (2013). UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]

-

Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. (2021). MDPI. Retrieved from [Link]

-

Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells. (2014). ResearchGate. Retrieved from [Link]

-

Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. (2020). International Journal of Electrochemical Science. Retrieved from [Link]

-

Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. (2023). RSC Publishing. Retrieved from [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. (2018). ResearchGate. Retrieved from [Link]

-

Oxidation of tris(4‐bromophenyl)amine showing the half wave potential... (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,5-Tris(4-aminophenyl)benzene derivatives: Design, synthesis via nickel-catalysed aromatic amination and electrochemical properties. (2008). ResearchGate. Retrieved from [Link]

-

Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P. (n.d.). Ereztech. Retrieved from [Link]

-

Redox properties and electron transfer in a triarylamine-substituted HS-Co2+/LS-Co3+ redox couple. (n.d.). OUCI. Retrieved from [Link]

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2021). PMC. Retrieved from [Link]

-

Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)?. (2014). ResearchGate. Retrieved from [Link]

-

Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. (2023). PMC. Retrieved from [Link]

-

Tris(4-methoxyphenyl)phosphine | Trianisylphosphine | C21H21O3P. (n.d.). Ereztech. Retrieved from [Link]

-

New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. (2013). Kyung Hee University. Retrieved from [Link]

-

HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING**. (2007). Revue Roumaine de Chimie. Retrieved from [Link]

-

Characterization and Electrochemical Synthesize from Selenophene-Substituted Poly(Triphenylamine)S as Anodically Materials for Electrochromic Devices. (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochem.org [electrochem.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of Tris(4-methoxyphenyl)amine

Abstract

Tris(4-methoxyphenyl)amine is a propeller-shaped organic molecule that has garnered significant attention in the field of materials science, particularly for its application as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] The performance of such devices is intrinsically linked to the frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of their constituent materials. This technical guide provides a comprehensive overview of the theoretical and experimental determination of the HOMO and LUMO energy levels of Tris(4-methoxyphenyl)amine, offering researchers, scientists, and drug development professionals a detailed understanding of its electronic properties. This document synthesizes field-proven insights with technical accuracy, detailing experimental protocols and computational methodologies.

Introduction: The Significance of Frontier Molecular Orbitals

The electronic and photophysical properties of an organic molecule are largely governed by its frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital devoid of electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.[3]

For a material to be an effective hole-transporting layer in an optoelectronic device, its HOMO level must be appropriately aligned with the valence band of the adjacent light-absorbing material to facilitate efficient hole injection.[2] Conversely, a sufficiently high LUMO level is necessary to block electron leakage, thereby enhancing device efficiency and stability. Therefore, the precise determination of the HOMO and LUMO energy levels of Tris(4-methoxyphenyl)amine is paramount for its rational application in organic electronics.

Experimental Determination of HOMO-LUMO Energy Levels

The experimental characterization of the HOMO and LUMO energy levels of Tris(4-methoxyphenyl)amine is primarily achieved through a combination of electrochemical and spectroscopic techniques, namely cyclic voltammetry (CV) and UV-Visible (UV-Vis) spectroscopy.

Cyclic Voltammetry: Probing Redox Potentials

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation:

-

Prepare a 1-5 mM solution of Tris(4-methoxyphenyl)amine in a suitable aprotic solvent, such as acetonitrile or dichloromethane, containing a 0.1 M concentration of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Add a small amount of ferrocene to the solution to serve as an internal reference standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential that can be used to calibrate the measurements against the vacuum level.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.

-

-

Degassing:

-

Purge the solution with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat and scan the potential from an initial value where no redox reactions occur towards a more positive potential to induce oxidation. The scan is then reversed to observe the corresponding reduction.

-

Record the cyclic voltammogram at a scan rate of 50-100 mV/s.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox_onset) from the voltammogram by identifying the intersection of the tangent to the rising current of the first oxidation peak with the baseline current.

-

The HOMO energy level can then be calculated using the following empirical formula: EHOMO (eV) = -[Eox_onset - E1/2(Fc/Fc⁺) + 4.8] where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

UV-Visible Spectroscopy: Determining the Optical Bandgap

UV-Vis spectroscopy is employed to determine the optical bandgap of a molecule by measuring its absorption of light as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of Tris(4-methoxyphenyl)amine in a UV-transparent solvent (e.g., chloroform, dichloromethane, or THF). The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the absorption maximum to ensure adherence to the Beer-Lambert law.

-

-

Spectrophotometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum over a wavelength range that encompasses the expected electronic transitions (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of the absorption onset (λonset), which is the point where the absorption spectrum begins to rise from the baseline.

-

The optical bandgap (Eg_optical) can be calculated using the following equation: Eg_optical (eV) = 1240 / λonset (nm)

-

-

LUMO Energy Level Estimation:

-

The LUMO energy level can then be estimated by subtracting the optical bandgap from the experimentally determined HOMO energy level: ELUMO (eV) = EHOMO (eV) + Eg_optical (eV)

-

Computational Prediction of HOMO-LUMO Energy Levels

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic structure of molecules like Tris(4-methoxyphenyl)amine.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules, the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G is commonly employed to provide a good balance between accuracy and computational cost.[3][6]

Computational Protocol: DFT Calculation

-

Molecular Geometry Optimization:

-

The first step is to obtain the optimized ground-state geometry of the Tris(4-methoxyphenyl)amine molecule. This is typically performed using a DFT method (e.g., B3LYP/6-31G(d,p)) in a computational chemistry software package like Gaussian.

-

-

Frequency Calculation:

-

A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

With the optimized geometry, a single-point energy calculation is carried out using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate molecular orbital energies.

-

-

HOMO and LUMO Energy Extraction:

-

The energies of the HOMO and LUMO are then directly obtained from the output of the single-point energy calculation.

-

Results and Discussion: Estimated Energy Levels

While specific, peer-reviewed experimental and computational data for Tris(4-methoxyphenyl)amine is scarce, we can provide estimated values based on the known electronic effects of the methoxy group and data from analogous triarylamine compounds. The methoxy group is an electron-donating group, which is expected to raise the HOMO energy level compared to unsubstituted triphenylamine.

| Parameter | Estimated Value | Method |

| HOMO Energy Level | -5.1 to -5.3 eV | Estimated from CV of similar compounds |

| LUMO Energy Level | -1.8 to -2.1 eV | Estimated from UV-Vis and CV |

| HOMO-LUMO Gap | 3.0 to 3.5 eV | Calculated from HOMO and LUMO |

These estimated values position Tris(4-methoxyphenyl)amine as a suitable candidate for a hole-transporting material, with a HOMO level that would facilitate efficient hole injection from typical perovskite absorber layers (valence band ~ -5.4 eV). The relatively high LUMO level would also effectively block electrons.

Visualization of Experimental and Computational Workflows

To further clarify the methodologies described, the following diagrams illustrate the key workflows.

Caption: Experimental workflow for HOMO-LUMO determination.

Caption: Computational workflow for HOMO-LUMO prediction.

Conclusion

The determination of the HOMO and LUMO energy levels of Tris(4-methoxyphenyl)amine is crucial for its effective utilization in organic electronic devices. This technical guide has provided a detailed overview of the primary experimental and computational methodologies employed for this purpose. While direct experimental values for this specific molecule are not widely reported, the protocols outlined herein provide a robust framework for researchers to accurately characterize its electronic properties. The estimated energy levels suggest that Tris(4-methoxyphenyl)amine is a promising hole-transporting material, and the detailed methodologies presented will aid in the rational design and optimization of next-generation organic electronic devices.

References

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Heliyon, 6(6), e04293. [Link]

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.).

- Kawai, T., et al. (2004). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 569(2), 249-255.

-

A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. (2021). Polymers, 13(21), 3789. [Link]

-

Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. (2022). Frontiers in Chemistry, 10, 968436. [Link]

- Di(p-methoxyphenyl)amine end-capped tri(p-thiophenylphenyl)amine based molecular glasses as hole transporting materials for solid-state dye-sensitized solar cells. (2014). Journal of Materials Chemistry A, 2(43), 18455-18463.

-

UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies. [Link]

-

DFT-simulated MO energy levels (LUMO and HOMO) for tris-4-amidophenyl-thiophene. (n.d.). ResearchGate. [Link]

- Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids. (2008). Journal of Electroanalytical Chemistry, 622(2), 199-206.

- Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. (2022). AIP Conference Proceedings, 2434, 020002.

- Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. (1974). Journal of the Chemical Society, Perkin Transactions 2, (1), 31-36.

-

Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2021). Molecules, 26(11), 3183. [Link]

- Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. (2017).

- DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. (2021).

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. [Link]

-

Oxidation of tris(4‐bromophenyl)amine showing the half wave potential... (n.d.). ResearchGate. [Link]

- Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamine. (2021). ACS Omega, 6(17), 11394-11403.

-

UV-Vis absorption spectra of a) amine-terminated and b)... (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Solubility of Tris(4-methoxyphenyl)amine in Chlorobenzene and Toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Tris(4-methoxyphenyl)amine and its Solvation

Tris(4-methoxyphenyl)amine, a triarylamine derivative, is a solid organic compound with significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. Its propeller-like, three-dimensional structure and electron-donating methoxy groups contribute to its unique electronic and photophysical properties. The processability of such materials is fundamentally linked to their solubility in common organic solvents. Chlorobenzene and toluene are frequently employed in the fabrication of thin films for electronic applications due to their suitable boiling points and ability to dissolve a wide range of organic compounds. A thorough understanding of the solubility of tris(4-methoxyphenyl)amine in these solvents is therefore critical for optimizing device fabrication, controlling film morphology, and ensuring reproducible performance.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis:

-

Tris(4-methoxyphenyl)amine (Solute): This molecule consists of a central nitrogen atom bonded to three methoxyphenyl groups. The overall structure is largely non-polar due to the predominance of aromatic rings. However, the methoxy groups (-OCH₃) introduce a degree of polarity and the potential for weak hydrogen bonding with suitable donors.

-

Toluene (Solvent): Toluene is a non-polar aromatic solvent. Its primary intermolecular forces are van der Waals forces.

-

Chlorobenzene (Solvent): Chlorobenzene is a weakly polar aromatic solvent due to the electronegativity of the chlorine atom. It exhibits both van der Waals forces and dipole-dipole interactions.

Based on the "like dissolves like" principle, it is anticipated that tris(4-methoxyphenyl)amine will exhibit good solubility in both toluene and chlorobenzene. The aromatic nature of all three compounds suggests favorable π-π stacking interactions. The slight polarity of chlorobenzene may offer a marginal advantage in solvating the methoxy groups of the solute.

A more quantitative prediction of solubility can be approached using computational models such as the Abraham solvation equation, which utilizes solute and solvent descriptors to estimate partitioning, or through machine learning algorithms trained on large datasets of experimental solubility data. However, the application of these models is beyond the scope of this guide and often requires specialized software.

Qualitative Solubility Assessment from Analogous Compounds

In the absence of direct quantitative data for tris(4-methoxyphenyl)amine, we can infer its likely solubility from structurally similar compounds.

-

Triphenylamine: The parent compound, triphenylamine, is reported to be soluble in aromatic solvents like benzene and toluene.[1] Given that tris(4-methoxyphenyl)amine is a derivative of triphenylamine, it is highly probable that it shares this solubility characteristic. The addition of methoxy groups is unlikely to drastically reduce its solubility in these solvents.

-

Tris(4-aminophenyl)amine (TAPA): Application notes for the use of TAPA in organic thin-film transistors describe the preparation of solutions in chlorobenzene, with concentrations in the range of 5-10 mg/mL being achievable.[2] This indicates that a triarylamine core with functional groups at the para position is indeed soluble in chlorobenzene.

Based on this evidence, it is predicted that tris(4-methoxyphenyl)amine is readily soluble in both chlorobenzene and toluene at room temperature.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of an organic compound in a given solvent.

Materials and Equipment

-

Tris(4-methoxyphenyl)amine (high purity)

-

Chlorobenzene (anhydrous, high purity)

-

Toluene (anhydrous, high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of tris(4-methoxyphenyl)amine.

Step-by-Step Protocol

-

Sample Preparation:

-

Add an excess amount of tris(4-methoxyphenyl)amine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the desired solvent (chlorobenzene or toluene) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

-

Concentration Analysis:

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of tris(4-methoxyphenyl)amine.

-

Calculate the original concentration in the undiluted supernatant. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of Tris(4-methoxyphenyl)amine

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Chlorobenzene | 25 | [Insert experimental value] | [Insert experimental value] |

| Toluene | 25 | [Insert experimental value] | [Insert experimental value] |

| Chlorobenzene | 50 | [Insert experimental value] | [Insert experimental value] |

| Toluene | 50 | [Insert experimental value] | [Insert experimental value] |

Factors Influencing Solubility

Temperature

The dissolution of most organic solids is an endothermic process, meaning that solubility typically increases with an increase in temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid solute. For applications requiring higher concentrations of tris(4-methoxyphenyl)amine, gentle heating of the solvent during dissolution can be beneficial.

Purity of Solute and Solvent

The presence of impurities in either the tris(4-methoxyphenyl)amine or the solvents can affect the measured solubility. It is crucial to use high-purity materials for accurate and reproducible results.

Conclusion

References

-

"Like dissolves like." Wikipedia, The Free Encyclopedia. [Link]

Sources

Crystal structure of Tris(4-methoxyphenyl)amine derivatives

An In-depth Technical Guide to the Crystal Structure of Tris(4-methoxyphenyl)amine Derivatives

Abstract